molecular formula C8H10N2O B6226166 (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 2322924-57-0

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No. B6226166
CAS RN: 2322924-57-0
M. Wt: 150.2
InChI Key:
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Description

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (MMPO) is a novel small molecule with a wide range of potential applications in the field of medicinal chemistry. It is a bicyclic heterocyclic compound with a unique structure and an intriguing set of properties. MMPO has been the subject of much research in recent years due to its potential applications in drug discovery and development, and it has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a wide range of potential applications in the field of medicinal chemistry. It has been found to be an effective inhibitor of cytochrome P450 enzymes, which are important for drug metabolism. (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied as a potential drug delivery system, and it has been found to be effective in targeting drug molecules to specific tissues. (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has also been studied as a potential drug for the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has been found to interact with a variety of proteins and enzymes in the body, including cytochrome P450 enzymes, which are important for drug metabolism. It has also been found to interact with a number of other proteins, including histone deacetylases, which are involved in gene regulation. Additionally, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has been found to interact with a number of receptors, such as the cannabinoid receptors, which are involved in the regulation of the immune system.
Biochemical and Physiological Effects
(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has been found to have a number of interesting biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to have neuroprotective and antioxidant properties, and it has been found to reduce the levels of oxidative stress in cells. (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has also been found to have a protective effect on the liver, and it has been found to reduce the levels of liver enzymes.

Advantages and Limitations for Lab Experiments

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and it can be produced in a relatively short amount of time. Additionally, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is relatively stable, and it can be stored for long periods of time without degrading. One limitation is that (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is not water-soluble, and it must be dissolved in a suitable solvent before it can be used. Additionally, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is not very soluble in organic solvents, and it must be heated to high temperatures before it can be dissolved.

Future Directions

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a wide range of potential applications in the field of medicinal chemistry, and there are a number of future directions for research. One possible direction is to further explore the potential applications of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine in drug discovery and development. Additionally, further research could be done to explore the potential uses of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine as a drug delivery system. Additionally, further research could be done to explore the potential uses of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine as a therapeutic agent for neurological disorders. Finally, further research could be done to explore the potential uses of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine as an antioxidant and neuroprotective agent.

Synthesis Methods

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be synthesized using a variety of methods, including the Biginelli reaction, the Povarov reaction, and the Ugi reaction. The Biginelli reaction is a three-component reaction between aldehyde, urea, and an acid catalyst, which produces a 3,4-dihydropyrimidin-2(1H)-one. The Povarov reaction is a two-component reaction between aldehyde, and an amine, which produces a 1,2,3-triazole. The Ugi reaction is a four-component reaction between aldehyde, carboxylic acid, amine, and isocyanide, which produces a 1,4-di-substituted 1,2,3-triazole. All of these reactions can be used to synthesize (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine in a relatively straightforward manner.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves the condensation of 3-methyl-2-nitrobenzaldehyde with 2-aminopyridine followed by reduction of the resulting nitro compound and cyclization to form the oxazine ring.", "Starting Materials": [ "3-methyl-2-nitrobenzaldehyde", "2-aminopyridine", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-nitrobenzaldehyde with 2-aminopyridine in acetic acid/methanol to form the corresponding imine.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form the amine.", "Step 3: Cyclization of the amine with the aldehyde group to form the oxazine ring in diethyl ether." ] }

CAS RN

2322924-57-0

Product Name

(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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